Tert-butyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate
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Overview
Description
“Tert-butyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate” is a compound that belongs to the class of organic medicinal compounds known as 2-aminothiazoles . These compounds are utilized as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .
Synthesis Analysis
The synthesis of 2-aminothiazole derivatives involves the reaction of 2,5 substituted thiazoles with tert-butyl phenylcarbamate . The synthesized derivatives have shown different activities on Aurora kinase inhibition .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a 2-aminothiazole scaffold, which is a characteristic structure in drug development . The InChI code for this compound is 1S/C13H21N3O2S/c1-13(2,3)18-12(17)16-6-4-9(5-7-16)10-8-19-11(14)15-10/h8-9H,4-7H2,1-3H3,(H2,14,15) .Chemical Reactions Analysis
2-Aminothiazoles, such as “this compound”, are significant in the field of medicinal chemistry due to their wide range of biological activities . They are used as starting materials for the synthesis of diverse range of heterocyclic analogues .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 283.39 .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for the development of 2-aminothiazole derivatives, such as “Tert-butyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate”, involve the design of novel 2-aminothiazole derivatives with improved therapeutic properties . The structural variations of these compounds have attracted the attention of medicinal chemists due to their wide scale of biological activities .
properties
IUPAC Name |
tert-butyl 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-10(2,3)15-8(14)11(4,5)7-6-16-9(12)13-7/h6H,1-5H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFBCUQYXUGMSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)C1=CSC(=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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